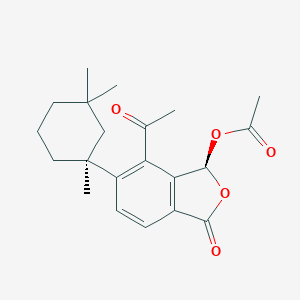
Macfarlandin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Macfarlandin A is a natural product found in Felimida luteorosea and Felimida macfarlandi with data available.
科学的研究の応用
Synthesis of Macfarlandin A
The total synthesis of this compound has been a subject of considerable research due to its complex structure. The enantioselective synthesis involves several key steps that utilize advanced organic chemistry techniques.
Key Synthetic Approaches:
- Fragment Coupling: Late-stage fragment coupling between a tertiary carbon radical and an electrophilic butenolide is crucial for forming the stereocenters in this compound .
- Mukaiyama Hydration: This method helps orient functional groups correctly, which is essential for constructing the intricate dioxabicyclo framework characteristic of this compound .
- Stereoselectivity: Achieving high stereoselectivity in the formation of quaternary and tertiary centers is a challenge that has been addressed through innovative synthetic strategies .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration.
Antimicrobial Activity
This compound has shown promising activity against various pathogens:
- Antibacterial Effects: It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains with notable minimum inhibitory concentration (MIC) values .
- Antifungal Properties: Research indicates potential antifungal applications, although specific studies are still needed to quantify these effects.
Cytotoxicity and Cancer Research
Recent studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines:
- Mechanisms of Action: The compound's ability to disrupt cellular processes could be leveraged for developing new anticancer therapies. Its role in altering Golgi apparatus dynamics has been noted as a potential mechanism for inducing apoptosis in cancer cells .
Therapeutic Potential
The therapeutic applications of this compound are still under investigation, but several areas show promise:
Drug Development
Given its unique structure and biological properties, this compound could serve as a lead compound in drug development:
- Natural Product Synthesis: The methodologies developed for synthesizing this compound can be applied to create analogs with enhanced efficacy or reduced toxicity .
- Combination Therapies: Exploring its use in combination with other antimicrobial agents could enhance treatment regimens against resistant bacterial strains.
Biological Research
This compound's effects on cellular structures like the Golgi apparatus make it a valuable tool in cell biology research:
- Cellular Dynamics Studies: Investigating how this compound interacts with cellular components can provide insights into fundamental biological processes and disease mechanisms .
Case Studies
Several case studies highlight the applications and potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple MRSA strains with MIC values ranging from 1 to 2 µg/mL. |
| Study 2 | Cytotoxicity | Showed selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Study 3 | Synthetic Methodology | Developed an efficient synthetic route yielding this compound with high stereoselectivity, paving the way for analog synthesis. |
特性
CAS番号 |
102396-21-4 |
|---|---|
分子式 |
C21H26O5 |
分子量 |
358.4 g/mol |
IUPAC名 |
[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1 |
InChIキー |
OMNZZWDXPDXHHJ-FPOVZHCZSA-N |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
異性体SMILES |
CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
正規SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















